(1,1-DIFLUOROBUTYL)BENZENE
Overview
Description
(1,1-DIFLUOROBUTYL)BENZENE is a chemical compound with the molecular formula C10H11F2. It is a fluorinated organic compound, which means it contains fluorine atoms attached to its carbon backbone. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-DIFLUOROBUTYL)BENZENE typically involves the reaction of benzene with a fluorinated butyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-difluorobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(1,1-DIFLUOROBUTYL)BENZENE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon by removing the fluorine atoms.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
(1,1-DIFLUOROBUTYL)BENZENE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (1,1-DIFLUOROBUTYL)BENZENE exerts its effects depends on the specific reactions it undergoes. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with other molecules. Fluorine’s high electronegativity can affect the electron distribution within the molecule, making it more reactive towards nucleophiles or electrophiles.
Comparison with Similar Compounds
Similar Compounds
(1,1-Difluoro-3-buten-1-yl)sulfanylbenzene: A similar compound with a sulfur atom in its structure.
1,1-Difluoro-1-phenylbutane: Another fluorinated benzene derivative with a different carbon chain length.
Uniqueness
(1,1-DIFLUOROBUTYL)BENZENE is unique due to its specific fluorination pattern and carbon chain length. The presence of two fluorine atoms on the same carbon atom can significantly influence its chemical properties and reactivity compared to other fluorinated benzene derivatives.
Properties
IUPAC Name |
1,1-difluorobutylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-2-8-10(11,12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPBZGXZXHVLQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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